Thiothiamine-13C3
Description
Thiothiamine-¹³C3 is a stable isotopically labeled derivative of thiamine (vitamin B1), where three carbon atoms are replaced with the non-radioactive carbon-13 isotope. This compound is synthesized to serve as an internal standard or tracer in analytical and metabolic studies, enabling precise quantification of thiamine and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is ¹³C3C9H17ClN4OS·HCl, with a molecular weight adjusted due to isotopic substitution. As a pharmaceutical secondary standard, it ensures accuracy in quality control and regulatory compliance for thiamine-based formulations .
Properties
Molecular Formula |
C₉¹³C₃H₁₆N₄OS₂ |
|---|---|
Molecular Weight |
299.39 |
Synonyms |
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3; SB13C3; Thiamin Thiothiazolone-13C3; Thiothiamin-13C3; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione-13C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiothiamine-¹³C3 belongs to a family of isotopically labeled and structurally modified thiamine derivatives. Below is a detailed comparison with key analogues:
Structural and Isotopic Differences
Functional and Analytical Distinctions
- Isotopic Specificity: Thiothiamine-¹³C3 provides uniform labeling across three carbon atoms, ideal for broad metabolic tracing. In contrast, Thiamine-(4-methyl-¹³C-Thiazol-5-yl-¹³C3) monophosphate HCl targets the thiazole ring, enabling site-specific studies of phosphorylation and enzymatic interactions .
- Regulatory Role: As a Certified Reference Material, Thiothiamine-¹³C3 is critical for validating analytical methods in pharmaceuticals, whereas non-labeled derivatives like Thiamine Thiocarbamate are used to explore chemical reactivity or degradation pathways .
- Sensitivity in Detection : The ¹³C labeling in Thiothiamine-¹³C3 minimizes isotopic interference in MS compared to deuterated analogs, enhancing signal resolution in complex biological samples .
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